4-(2,2-Difluoropropoxy)piperidine

Medicinal Chemistry Pharmacokinetics Metabolic Stability

4-(2,2-Difluoropropoxy)piperidine (CAS 1364633-42-0) is a strategically differentiated fluorinated piperidine building block featuring a gem-difluoropropoxy substituent at the 4-position that dramatically modulates pKa, lipophilicity, and metabolic stability vs. standard piperidines. The CF₂ moiety serves as a metabolically resilient carbonyl bioisostere, resisting CYP-mediated O-dealkylation and delivering superior microsomal stability for orally administered candidates. With a reduced pKa of 9.86 — significantly lower than unsubstituted piperidine (pKa 11.2) — this scaffold enhances passive blood-brain barrier penetration at physiological pH, aligning with CNS MPO design principles. Patent literature explicitly incorporates this chemotype into glutaminyl cyclase (QC) inhibitor pharmacophores targeting Alzheimer's disease, offering direct access to SAR exploration of patented chemical space. Procure this high-purity intermediate to advance your kinase inhibitor, CNS therapeutic, or metabolic stability optimization program with a building block that systematically alters binding kinetics, physicochemical profiles, and pharmacokinetic half-life relative to non-fluorinated or mono-fluorinated piperidine alternatives.

Molecular Formula C8H15F2NO
Molecular Weight 179.211
CAS No. 1364633-42-0
Cat. No. B2933929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluoropropoxy)piperidine
CAS1364633-42-0
Molecular FormulaC8H15F2NO
Molecular Weight179.211
Structural Identifiers
SMILESCC(COC1CCNCC1)(F)F
InChIInChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3
InChIKeyJIRDTVWKYCUKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Difluoropropoxy)piperidine (CAS 1364633-42-0): Scientific Identity and Procurement Profile


4-(2,2-Difluoropropoxy)piperidine (CAS 1364633-42-0) is a fluorinated piperidine derivative characterized by the presence of a gem-difluoropropoxy substituent at the 4-position of the piperidine ring . The compound has a predicted pKa of 9.86±0.15 and exhibits solubility in DMSO (>30 mg/mL) . The incorporation of the 2,2-difluoropropoxy group is designed to enhance metabolic stability and modulate lipophilicity relative to non-fluorinated piperidine analogs, making this compound a strategic building block for medicinal chemistry programs [1]. As a saturated nitrogen heterocycle, it is primarily employed as a versatile intermediate in the synthesis of more complex pharmaceutical candidates .

Why 4-(2,2-Difluoropropoxy)piperidine Cannot Be Directly Replaced by Generic Piperidine Analogs


The critical differentiation of 4-(2,2-Difluoropropoxy)piperidine stems from the specific gem-difluoroalkoxy substitution pattern, which fundamentally alters physicochemical properties compared to unsubstituted piperidine or mono-fluorinated analogs. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that both pKa and LogP values are considerably affected by the conformational preferences and fluorination pattern of the derivative [1]. The presence of the 2,2-difluoropropoxy group introduces a unique combination of steric bulk, electronic modulation, and lipophilicity enhancement that is not replicated by simple N-alkyl piperidines or ring-fluorinated analogs [2]. Furthermore, the gem-difluoro group (CF₂) in the alkoxy chain serves as a metabolically stable bioisostere for a carbonyl oxygen, reducing susceptibility to oxidative metabolism compared to ether-linked or non-fluorinated alkyloxy piperidines [REFS-1, REFS-3]. Consequently, direct substitution with a generic piperidine building block would yield divergent pharmacokinetic profiles, altered target binding kinetics, and potentially compromised metabolic stability in downstream lead compounds [2].

4-(2,2-Difluoropropoxy)piperidine (1364633-42-0): Quantitative Differential Evidence for Scientific Selection


Metabolic Stability Advantage of 2,2-Difluoropropoxy Substitution Over Non-Fluorinated Alkoxy Piperidines

The 2,2-difluoropropoxy substituent confers enhanced metabolic stability relative to non-fluorinated alkoxy piperidines by blocking oxidative metabolism at the ether linkage. A systematic study of fluorinated saturated heterocyclic amines demonstrated that compounds bearing gem-difluoro substitutions exhibit low intrinsic microsomal clearance, with measured clearance values indicating high metabolic stability across the series [1]. The CF₂ group in the alkoxy chain acts as a bioisostere for a carbonyl oxygen, reducing susceptibility to cytochrome P450-mediated oxidation compared to conventional ether-linked piperidines .

Medicinal Chemistry Pharmacokinetics Metabolic Stability

pKa Modulation Relative to Unsubstituted Piperidine

The introduction of the 2,2-difluoropropoxy group at the 4-position modulates the basicity of the piperidine nitrogen compared to unsubstituted piperidine. 4-(2,2-Difluoropropoxy)piperidine has a predicted pKa of 9.86±0.15 , which is reduced from the pKa of approximately 11.2 for unsubstituted piperidine [1]. This reduction is attributed to the electron-withdrawing inductive effect of the difluoroalkoxy substituent transmitted through the piperidine ring.

Physicochemical Properties Drug Design Bioavailability

Lipophilicity Enhancement Compared to 4-Hydroxypiperidine

The 2,2-difluoropropoxy substituent significantly increases lipophilicity compared to polar 4-substituted piperidine analogs such as 4-hydroxypiperidine. Systematic studies of fluorinated saturated heterocyclic amines indicate that gem-difluoroalkyl substitution elevates LogP values relative to hydroxyl or unsubstituted analogs [1]. For 5-HT4R antagonists bearing fluorinated N-alkyl chains, the increase in lipophilicity had minimal impact on binding affinity but contributed to improved pharmacokinetic properties [2].

Lipophilicity LogP Membrane Permeability

Synthetic Utility and Patent-Disclosed Scaffold Diversity

4-(2,2-Difluoropropoxy)piperidine serves as a versatile intermediate in patent-disclosed synthetic routes for pharmaceutically relevant compounds. US Patent 20090137813 describes processes for preparing piperidine derivative compounds including those with 4-alkoxy substituents, demonstrating the utility of such scaffolds in medicinal chemistry [1]. Additionally, WO2019063414A1 explicitly claims compounds containing the 'difluoropropoxy' moiety as glutaminyl cyclase inhibitors, indicating that this specific fluorinated alkoxy piperidine framework is of interest for developing novel therapeutics [2]. The piperidine nitrogen can undergo nucleophilic substitution, alkylation, and coupling reactions, enabling diverse functionalization not available with non-substituted piperidine .

Synthetic Chemistry Patent Literature Building Blocks

Target Application Scenarios for 4-(2,2-Difluoropropoxy)piperidine (1364633-42-0)


Lead Optimization for CNS-Penetrant Drug Candidates

The reduced pKa (9.86 vs. 11.2 for unsubstituted piperidine) and enhanced lipophilicity of 4-(2,2-difluoropropoxy)piperidine make it a preferred building block for designing CNS-active drug candidates. At physiological pH (7.4), the lower fraction of protonated amine species improves passive membrane permeability and blood-brain barrier penetration relative to more basic piperidine analogs [1]. Systematic studies confirm that fluorinated piperidine derivatives with modulated basicity provide favorable CNS multiparameter optimization (MPO) scores [2].

Medicinal Chemistry Programs Requiring Enhanced Metabolic Stability

For programs where oxidative metabolism at ether linkages presents a liability (e.g., rapid O-dealkylation by CYP enzymes), 4-(2,2-difluoropropoxy)piperidine offers a metabolically stabilized alternative. The gem-difluoro group (CF₂) in the alkoxy chain blocks the major metabolic soft spot, as demonstrated by low intrinsic microsomal clearance values observed in systematic studies of related difluorinated piperidine derivatives [2]. This building block is particularly valuable for extending half-life in orally administered drug candidates [1].

Synthesis of Glutaminyl Cyclase (QC) Inhibitors and Related Targets

Patent literature explicitly discloses the use of difluoropropoxy-containing piperidine scaffolds in the development of glutaminyl cyclase (QC) inhibitors, a target implicated in Alzheimer's disease and other neurodegenerative conditions [3]. Procurement of 4-(2,2-difluoropropoxy)piperidine provides direct access to this patented chemical space, enabling structure-activity relationship (SAR) studies around the QC pharmacophore [1].

Building Block for Kinase Inhibitor Scaffolds

Fluorinated piperidine derivatives are frequently employed as hinge-binding motifs or solvent-exposed moieties in kinase inhibitor design [1]. The 2,2-difluoropropoxy group can serve as a metabolically stable, lipophilic substituent that modulates physicochemical properties without introducing additional hydrogen bond donors, aligning with the design principles of Type I and Type II kinase inhibitors [2]. The compound's predicted pKa and solubility profile are suitable for oral kinase inhibitor programs [3].

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